3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a synthetic compound with potential biomedical applications in research, diagnosis, and therapy. It belongs to the class of sulfonamides, which are known for their diverse biological activities. The compound features a fluorine atom, a benzenesulfonamide group, and an isoxazole ring, making it a unique and versatile molecule.
Mechanism of Action
Isoxazole derivatives
The compound contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom. Isoxazole derivatives have been found to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu (I) or Ru (II) as catalysts.
Introduction of the Fluorine Atom: The fluorine atom is introduced through nucleophilic substitution reactions, using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and sulfonation steps, as well as employing more efficient and less toxic fluorinating agents to ensure safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A selective COX-1 inhibitor with potential anti-inflammatory and anticancer properties.
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxy-3-pentyl-1,2-dioxan-6-yl)acetamide: An imidazole derivative with significant biological activities.
Uniqueness
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is unique due to its combination of a fluorine atom, a benzenesulfonamide group, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S/c1-9-7-11(18-15-9)5-6-14-19(16,17)12-4-2-3-10(13)8-12/h2-4,7-8,14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLXETVLEDRQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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